5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene
Description
5-(Bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene (CAS: Not explicitly provided in evidence; structurally inferred) is a halogenated aromatic compound featuring a bromomethyl group at position 5, two chlorine atoms at positions 1 and 3, and a trifluoromethyl group at position 2. This compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents and reactivity in substitution reactions .
Properties
Molecular Formula |
C8H4BrCl2F3 |
|---|---|
Molecular Weight |
307.92 g/mol |
IUPAC Name |
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(10)7(6(11)2-4)8(12,13)14/h1-2H,3H2 |
InChI Key |
KTHYRFNKMXTESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Starting from appropriately substituted dichloro-trifluoromethylbenzene derivatives.
- Introduction of the bromomethyl group via bromomethylation reactions.
- Control of regioselectivity to ensure substitution at the 5-position.
The key challenge is selective functionalization in the presence of multiple halogens and electron-withdrawing groups.
Starting Materials and Precursors
The common precursor is 1,3-dichloro-2-(trifluoromethyl)benzene or closely related chlorinated trifluoromethylbenzenes. These precursors are often synthesized or procured from commercial sources with high purity.
Bromomethylation Procedure
Bromomethylation is generally conducted via the reaction of the aromatic precursor with formaldehyde and hydrobromic acid or bromine sources under acidic conditions, leading to substitution of a bromomethyl group onto the aromatic ring.
- Typical conditions involve acidic media, often with paraformaldehyde or formalin as the source of the methyl group.
- Bromine or hydrobromic acid provides the bromine for the bromomethyl substituent.
- Reaction temperature and time are optimized to achieve high regioselectivity and yield.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Outcome / Yield | Notes |
|---|---|---|---|
| Starting material | 1,3-dichloro-2-(trifluoromethyl)benzene | High purity precursor | Commercially available or synthesized |
| Bromomethylation | Paraformaldehyde + HBr or Br2, acidic medium | 60–85% isolated yield | Reaction temperature: 50-100 °C; time: several hours |
| Purification | Column chromatography or distillation | Pure 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene | Confirmed by NMR and GC-MS |
Note: Specific yields and conditions may vary depending on the exact protocol and scale.
Analysis of Preparation Methods
Advantages
- The bromomethylation approach provides a direct and relatively straightforward method to introduce the reactive bromomethyl group.
- The use of electron-withdrawing groups (chlorine and trifluoromethyl) helps direct substitution regioselectively.
- The method is scalable and adaptable to various substituted aromatic systems.
Challenges
- Regioselectivity must be carefully controlled to avoid substitution at undesired positions.
- Over-bromination or side reactions such as dehalogenation can reduce yield.
- Handling of bromine and acidic reagents requires careful safety precautions.
Alternative Routes
While bromomethylation is the primary method, alternative approaches include:
- Halogen exchange reactions starting from other halomethyl derivatives.
- Use of radical bromination of methyl-substituted precursors under controlled conditions.
However, these methods are less commonly employed due to lower selectivity or more complex reaction conditions.
Supporting Data and Characterization
Spectroscopic Confirmation
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for bromomethyl protons; ^13C NMR confirms aromatic and substituent carbons.
- Mass Spectrometry (GC-MS): Molecular ion peak consistent with the expected molecular weight.
- [^19F NMR](pplx://action/followup): Confirms presence and environment of trifluoromethyl group.
Purity and Yield Metrics
| Parameter | Typical Value |
|---|---|
| Yield | 60–85% (isolated) |
| Purity (GC or HPLC) | >95% |
| Melting/Boiling Point | Consistent with literature values |
| Spectral Data | Matches expected chemical shifts and fragmentation patterns |
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The dichloro and trifluoromethyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as water or ethanol.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Oxidation and Reduction: Reagents like potassium permanganate, chromium trioxide, or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as 5-(hydroxymethyl)-1,3-dichloro-2-(trifluoromethyl)benzene.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, or alkenes.
Scientific Research Applications
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichloro and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors.
Comparison with Similar Compounds
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene (CAS: 702641-06-3)
- Structure : Replaces the 1,3-dichloro substituents with a single iodine atom at position 1.
- Molecular Weight : ~356.97 g/mol (C₈H₅BrF₃I), significantly heavier due to iodine.
- Reactivity : Iodine’s weaker C–I bond (vs. C–Cl) enhances susceptibility to nucleophilic substitution. This compound is used in cross-coupling reactions, as seen in the synthesis of biphenyl derivatives .
- Applications : Intermediate in synthesizing trifluoromethyl-substituted biaryls for electronic materials .
5-Bromo-1,3-dichloro-2-methylbenzene (CAS: 204930-37-0)
- Structure : Replaces the trifluoromethyl group with a methyl group.
- Molecular Weight : 239.93 g/mol (C₇H₅BrCl₂).
- Reactivity : The methyl group is electron-donating, reducing electrophilicity compared to the trifluoromethyl analog. This limits its utility in reactions requiring strong electron-withdrawing effects.
- Applications : Primarily used in agrochemical intermediates where steric bulk is prioritized over electronic effects .
5-(1-Bromo-2,2,2-trifluoroethyl)-1,3-dichloro-2-(difluoromethyl)benzene (C134)
- Structure : Substitutes the bromomethyl group with a bromo-trifluoroethyl chain and adds a difluoromethyl group.
- Synthesis : Isolated as a colorless oil (44% yield) via multistep halogenation. Key spectral ¹H NMR (DMSO-d₆) δ 7.55–7.50 (m, 2H), 7.44 (d, J = 8.4 Hz, 1H) .
- Reactivity : The trifluoroethyl group enhances lipophilicity, making it suitable for medicinal chemistry applications targeting lipid membranes .
2-Chloro-5-(trifluoromethyl)benzyl Bromide (CAS: 237761-77-2)
1-Chloro-2,4,5-trifluoro-3-trifluoromethylbenzene
- Structure : Features multiple fluorine atoms instead of chlorine and bromine.
- Synonym: 3-Chloro-2,5,6-trifluoro-benzotrifluoride.
- Reactivity : High fluorination increases stability against oxidation but reduces reactivity in electrophilic substitution. Used in high-temperature applications .
Comparative Analysis Table
*Estimated data based on analogs.
Research Findings and Trends
- Electronic Effects : The trifluoromethyl group in the target compound enhances electrophilicity at the bromomethyl site, facilitating Suzuki-Miyaura couplings and SN2 reactions .
- Safety Profile : Analogs like 1,3-dichloro-2-(difluoromethyl)-5-(trifluoromethyl)benzene (CAS: 2386978-38-5) exhibit hazards such as H315 (skin irritation) and H319 (eye damage), suggesting similar handling precautions for the target compound .
- Synthetic Utility : Bromomethyl-substituted trifluoromethyl aromatics are preferred over iodinated analogs in large-scale syntheses due to lower cost and greater stability .
Biological Activity
5-(Bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene, with the CAS number 2092586-81-5, is a halogenated aromatic compound that has gained attention in various fields of biological research. This article explores its biological activity, including antimicrobial properties, potential cytotoxic effects, and relevant structure-activity relationships (SAR).
- Molecular Formula : C8H4BrCl2F3
- Molecular Weight : 307.92 g/mol
- Purity : ≥95%
- Appearance : Not specified in available data
- Signal Word : Warning
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of halogenated compounds similar to 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene. Although specific data for this compound is limited, related compounds have shown varying degrees of activity against bacteria and fungi.
- Antibacterial Activity :
- Compounds with similar halogenation patterns have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, derivatives with electron-withdrawing groups exhibited enhanced potency compared to their non-substituted counterparts .
- Antifungal Activity :
Cytotoxic Effects
The cytotoxic potential of halogenated compounds has been a focus in cancer research. While specific studies on 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene are scarce, related compounds have shown promising results:
- Compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7. For example, some analogs exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, suggesting significant anticancer properties .
Structure-Activity Relationships (SAR)
The biological activity of halogenated aromatic compounds is often influenced by their molecular structure. Key factors include:
- Halogen Substitution : The presence and position of halogens can significantly impact the reactivity and biological activity of the compound.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial and cytotoxic activities due to increased electrophilicity.
| Compound | Activity Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Compound A | Antibacterial | ≤ 32 µg/mL | |
| Compound B | Antifungal | 6.25 - 25 µg/mL | |
| Compound C | Cytotoxic (HCT-116) | 1.9 µg/mL | |
| Compound D | Cytotoxic (MCF-7) | 2.3 µg/mL |
Case Studies
-
Study on Halogenated Compounds :
- A study examining various halogenated benzene derivatives found that those with multiple halogens exhibited enhanced antibacterial properties compared to mono-substituted variants.
-
Cytotoxicity Assessment :
- In vitro assessments of structurally similar compounds revealed significant cytotoxic effects against cancer cell lines, supporting the hypothesis that halogenation contributes positively to biological activity.
Q & A
Q. What are the common synthetic routes for 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves halogenation and functionalization of a pre-substituted benzene ring. For example, bromination of 1,3-dichloro-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄ or acetonitrile is a key step . Optimization includes adjusting reaction time (6–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 substrate:NBS). Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%).
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify substituent environments (e.g., bromomethyl at δ ~4.3 ppm, trifluoromethyl at δ ~120–125 ppm in ¹³C) and HRMS for molecular weight verification (expected m/z: 293.89 g/mol for C₈H₄BrCl₂F₃). X-ray crystallography may resolve ambiguities in substitution patterns, while FT-IR confirms functional groups (C-Br stretch ~550 cm⁻¹) .
Q. What are the key reactivity trends of the bromomethyl group in this compound?
- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides (e.g., SN2 reactions in DMF at 50–80°C). It can also be oxidized to a carboxylic acid (using KMnO₄/H₂SO₄) or reduced to a methyl group (via LiAlH₄). Reactivity is influenced by electron-withdrawing substituents (Cl, CF₃), which polarize the C-Br bond, accelerating substitution .
Advanced Research Questions
Q. How do substitution patterns (e.g., Cl vs. CF₃ positioning) affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Steric and electronic effects dominate:
- Ortho-Cl groups hinder coupling reactions (e.g., Suzuki-Miyaura) due to steric bulk, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C).
- CF₃ groups withdraw electron density, slowing oxidative addition in palladium-catalyzed reactions. Comparative studies with 5-(bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene show 20–30% lower yields in cross-couplings due to increased dehalogenation side reactions .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Contradictions arise from assay-specific conditions. For example:
- In vitro cytotoxicity (IC₅₀ < 10 µM in HeLa cells) may conflict with antimicrobial assays (MIC > 50 µg/mL) due to differential membrane permeability.
- Use isogenic cell lines (wild-type vs. efflux pump-deficient) to isolate transport mechanisms.
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct protein binding .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Docking simulations (AutoDock Vina) model binding to enzymes like cytochrome P450 or kinase domains. Key parameters:
- Lipophilicity (logP ~3.5) predicts membrane penetration.
- Electrostatic potential maps highlight nucleophilic attack sites (e.g., bromomethyl for covalent inhibition).
- MD simulations assess stability of ligand-protein complexes over 100-ns trajectories. Experimental validation via mutagenesis (e.g., Cys→Ala in active sites) confirms predicted interactions .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Scaling issues include:
- Byproduct formation (e.g., di-brominated species) due to prolonged reaction times. Mitigate via flow chemistry (residence time < 2 hours) .
- Solvent choice : Switch from CCl₄ (toxic) to acetonitrile/water biphasic systems for greener processing.
- Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% using microwave-assisted heating to maintain yield .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- GHS hazards : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation).
- Use glove boxes for weighing, NEQ-rated goggles , and FFP3 respirators during synthesis.
- Storage : –20°C under argon to prevent hydrolysis of the bromomethyl group.
- Spill management : Neutralize with 10% sodium thiosulfate before disposal .
Comparative Analysis
Q. How does this compound compare to 5-(bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene in terms of synthetic utility?
- Methodological Answer :
- Reactivity : The dichloro derivative exhibits slower nucleophilic substitution (t₁/₂ = 2 hours vs. 30 minutes for difluoro analog) due to Cl’s weaker electron-withdrawing effect.
- Stability : Dichloro compounds are less prone to hydrolysis (half-life > 1 week in aqueous buffer vs. 24 hours for difluoro).
- Applications : Dichloro derivatives are preferred in agrochemicals (longer environmental persistence), while difluoro analogs suit pharmaceuticals (higher metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
